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Abstract
Vixotrigine (formerly BIIB074) is an investigational, state- and use-dependent blocker of

voltage-gated sodium channels (Nav). This document provides a detailed overview of its

molecular interactions within the central nervous system (CNS). By preferentially targeting

channels in a depolarized and frequently firing state, vixotrigine offers a potential therapeutic

window for conditions characterized by neuronal hyperexcitability, such as epilepsy and

neuropathic pain. This guide synthesizes key quantitative data, details the experimental

methodologies used for its characterization, and illustrates its mechanism of action through

signaling and workflow diagrams.

Primary Molecular Target: Voltage-Gated Sodium
Channels (Nav)
The principal molecular targets of vixotrigine in the central nervous system are the α-subunits

of voltage-gated sodium channels. Vixotrigine exhibits broad-spectrum activity, potently

inhibiting sodium currents from several CNS-expressed Nav subtypes.[1][2] Its mechanism is

characterized by voltage- and use-dependency, meaning its inhibitory potency is significantly

enhanced when neuronal membranes are depolarized and when channels are rapidly

activated, as is common in pathological states.[1][2]
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State-Dependent Inhibition
Vixotrigine demonstrates a strong preference for the inactivated state of Nav channels over the

resting state.[3] This state-dependent binding is crucial to its proposed mechanism of action,

allowing it to selectively modulate the activity of hyperexcitable neurons while sparing those

firing at normal physiological frequencies.[4][5] This is achieved by shifting the steady-state

inactivation curve to more hyperpolarized potentials.[2]

Use-Dependent Inhibition
Consistent with its binding to the inactivated state, vixotrigine exhibits pronounced use-

dependent or frequency-dependent block.[1][2] During high-frequency neuronal firing, Nav

channels spend more time in the open and inactivated states, providing a greater opportunity

for vixotrigine to bind and accumulate its inhibitory effect. This leads to a progressive reduction

in the sodium current with successive depolarizations.[1]

Quantitative Analysis of Vixotrigine's Potency at
CNS Nav Subtypes
The inhibitory potency of vixotrigine has been systematically characterized using patch-clamp

electrophysiology on recombinant human Nav channels expressed in cell lines. The following

tables summarize the half-maximal inhibitory concentrations (IC50) for CNS-relevant subtypes

under conditions of tonic block (low-frequency stimulation) and use-dependent block (high-

frequency stimulation).

Nav Subtype
Tonic Block IC50
(µM) from -90 mV

Use-Dependent
IC50 (µM) at 10 Hz

Fold Shift in
Potency

Nav1.1 >30 5.12 -

Nav1.2 12.3 2.92 4.2

Nav1.3 11.5 4.66 2.5

Nav1.6 11.6 4.14 2.8

Data sourced from Hinckley et al., 2021.
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Off-Target Activity in the CNS
A screening of vixotrigine against a panel of 130 receptors, ion channels, transporters, and

enzymes revealed a notable off-target interaction.

Off-Target Assay Potency Notes

Monoamine Oxidase

B (MAO-B)

Enzyme activity in

human liver

microsomes

pIC50 = 8.4

No measurable

inhibitory effect on

MAO-A (pKi < 5).[4]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Nav
Inhibition
This protocol is used to determine the IC50 values for vixotrigine against various Nav subtypes.

Cell Preparation:

HEK-293 or CHO cells stably expressing the human Nav subtype of interest are cultured

under standard conditions.

Cells are plated onto glass coverslips 24-48 hours before the experiment.

Recording Conditions:

Coverslips are transferred to a recording chamber on an inverted microscope and

superfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2,

10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

Patch pipettes are pulled from borosilicate glass to a resistance of 1-3 MΩ when filled with

an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted

to pH 7.3 with CsOH.
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Whole-cell recordings are established, and cells are voltage-clamped at a holding potential

of -120 mV. Series resistance is compensated by at least 80%.

Voltage Protocols:

Tonic Block:

From a holding potential of -90 mV, a 20 ms test pulse to 0 mV is applied to elicit a sodium

current.

This is repeated at a low frequency (e.g., 0.1 Hz) to establish a baseline.

Vixotrigine is applied at increasing concentrations, and the peak current of the first pulse is

measured to determine the tonic block IC50.[4]

Use-Dependent Block:

The holding potential is set to -60 mV (or -70 mV for Nav1.5) to promote channel

inactivation.[1]

A train of 25 depolarizing pulses to +10 mV for 20 ms is delivered at a frequency of 10 Hz.

[1]

The peak current of the 25th pulse is compared to the first pulse to quantify use-

dependent inhibition.[1]

Concentration-response curves are generated from the inhibition of the 25th pulse to

calculate the use-dependent IC50.

MAO-B Enzyme Inhibition Assay
This protocol is used to determine the inhibitory activity of vixotrigine against MAO-B.

Human liver microsomes are used as the source of MAO-B enzyme.

Vixotrigine is pre-incubated with the microsomes at various concentrations.

A specific MAO-B substrate (e.g., benzylamine) is added to initiate the reaction.
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The reaction is allowed to proceed for a set time at 37°C.

The reaction is terminated, and the amount of product formed is quantified using a suitable

method (e.g., HPLC or a fluorescent reporter).

The concentration of vixotrigine that causes 50% inhibition of enzyme activity (IC50) is

calculated and converted to pIC50 (-log(IC50)).[4]

Visualizations
Signaling Pathways and Experimental Workflows

Vixotrigine's State-Dependent Mechanism
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Caption: Vixotrigine preferentially binds to the inactivated state of Nav channels.
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Use-Dependent Block Experimental Workflow
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Caption: Workflow for determining the use-dependent block of Nav channels.
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Conclusion
Vixotrigine is a broad-spectrum voltage-gated sodium channel blocker with a distinct

mechanism of action characterized by potent voltage- and use-dependency. Its preferential

inhibition of Nav channels in the inactivated state provides a targeted approach to reducing

neuronal hyperexcitability in the CNS. The quantitative data and experimental protocols

outlined in this guide offer a comprehensive technical resource for researchers and

professionals in the field of drug development. Further investigation into its clinical applications

and the implications of its MAO-B inhibitory activity is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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